molecular formula C24H46O4 B167168 Diisononyl adipate CAS No. 33703-08-1

Diisononyl adipate

Cat. No.: B167168
CAS No.: 33703-08-1
M. Wt: 398.6 g/mol
InChI Key: AYWLCKHHUFBVGJ-UHFFFAOYSA-N
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Description

Diisononyl adipate is a chemical compound with the molecular formula C24H46O4. It is an ester derived from adipic acid and isononyl alcohol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is known for its low volatility, good compatibility with various polymers, and excellent performance in low-temperature applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisononyl adipate is synthesized through the esterification of adipic acid with isononyl alcohol. The reaction typically involves heating adipic acid and isononyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The use of continuous distillation and other purification methods ensures the consistent quality of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards and customer specifications .

Chemical Reactions Analysis

Types of Reactions: Diisononyl adipate, being an ester, undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diisononyl adipate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness of Diisononyl Adipate: this compound is unique due to its excellent low-temperature performance, low volatility, and good compatibility with various polymers. These properties make it particularly suitable for applications requiring flexibility and durability under varying environmental conditions .

Properties

IUPAC Name

bis(7-methyloctyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H46O4/c1-21(2)15-9-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWLCKHHUFBVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)CCCCC(=O)OCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Record name DIISONONYL ADIPATE
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DSSTOX Substance ID

DTXSID00860489
Record name Bis(7-methyloctyl) adipate
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Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diisononyl adipate is a colorless liquid. (USCG, 1999), Liquid; Pellets or Large Crystals
Record name DIISONONYL ADIPATE
Source CAMEO Chemicals
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Record name Hexanedioic acid, 1,6-diisononyl ester
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CAS No.

33703-08-1, 928716-02-3
Record name DIISONONYL ADIPATE
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URL https://cameochemicals.noaa.gov/chemical/24044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Diisononyl adipate
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Record name Hexanedioic acid, 1,6-diisononyl ester
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Record name Bis(7-methyloctyl) adipate
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Record name Diisononyl adipate
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Record name DIISONONYL ADIPATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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